(5-Methylpyrimidin-2-yl)methanol
CAS No.: 90905-61-6
Cat. No.: VC2275584
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90905-61-6 |
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Molecular Formula | C6H8N2O |
Molecular Weight | 124.14 g/mol |
IUPAC Name | (5-methylpyrimidin-2-yl)methanol |
Standard InChI | InChI=1S/C6H8N2O/c1-5-2-7-6(4-9)8-3-5/h2-3,9H,4H2,1H3 |
Standard InChI Key | LZCRIKBXCJASPP-UHFFFAOYSA-N |
SMILES | CC1=CN=C(N=C1)CO |
Canonical SMILES | CC1=CN=C(N=C1)CO |
Introduction
Chemical Structure and Properties
Structural Characteristics
(5-Methylpyrimidin-2-yl)methanol consists of a pyrimidine core with strategic substitutions:
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A methyl group (-CH3) at position 5 of the pyrimidine ring
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A hydroxymethyl group (-CH2OH) at position 2 of the pyrimidine ring
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Two nitrogen atoms in the heterocyclic ring at positions 1 and 3
This specific arrangement of atoms creates a molecule with both aromatic properties (from the pyrimidine ring) and alcohol functionality (from the hydroxymethyl group) .
Chemical Identifiers
The compound can be identified through various chemical nomenclature systems and unique identifiers as shown in Table 1.
Table 1: Chemical Identifiers for (5-Methylpyrimidin-2-yl)methanol
Identifier Type | Value |
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IUPAC Name | (5-methylpyrimidin-2-yl)methanol |
CAS Number | 90905-61-6 |
Molecular Formula | C6H8N2O |
InChI | InChI=1S/C6H8N2O/c1-5-2-7-6(4-9)8-3-5/h2-3,9H,4H2,1H3 |
InChIKey | LZCRIKBXCJASPP-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C(N=C1)CO |
European Community (EC) Number | 969-208-5 |
DSSTox Substance ID | DTXSID80630001 |
Wikidata | Q82536882 |
Physical and Chemical Properties
The physical and chemical properties of (5-Methylpyrimidin-2-yl)methanol determine its behavior in various chemical reactions and biological systems. Though detailed experimental data on physical properties is limited in the available sources, some properties can be derived from its structure.
Basic Physical Properties
Based on its molecular structure and formula, (5-Methylpyrimidin-2-yl)methanol has a calculated molecular weight of approximately 124.14 g/mol . As a small organic molecule containing both polar (hydroxyl) and aromatic groups, it likely exhibits moderate solubility in polar solvents such as water, methanol, and ethanol.
Chemical Reactivity
The reactivity of (5-Methylpyrimidin-2-yl)methanol can be predicted based on its functional groups:
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The hydroxymethyl group (-CH2OH) can participate in typical alcohol reactions:
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Oxidation to form aldehydes or carboxylic acids
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Esterification with carboxylic acids
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Dehydration to form alkenes
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Nucleophilic substitution reactions
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The pyrimidine ring may undergo:
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Electrophilic aromatic substitution (though with difficulty due to its electron-deficient nature)
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Nucleophilic aromatic substitution
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Coordination with metal ions through the nitrogen atoms
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These reactive sites make (5-Methylpyrimidin-2-yl)methanol versatile for various chemical transformations and potentially useful as a building block in organic synthesis.
Hazard Type | Classification | Hazard Statement |
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Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
This classification is based on data submitted to the ECHA C&L Inventory by chemical manufacturers and suppliers .
Precautionary Measures
Based on its hazard classification, handling (5-Methylpyrimidin-2-yl)methanol requires several precautionary measures, including:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash hands thoroughly after handling
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P301+P317: IF SWALLOWED: Get medical help
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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P403+P233: Store in a well-ventilated place. Keep container tightly closed
These precautions highlight the importance of proper laboratory safety practices when working with this compound.
Patent Landscape
The existence of patents related to (5-Methylpyrimidin-2-yl)methanol suggests commercial or industrial interest in this compound. According to the WIPO PATENTSCOPE database, patents involving this chemical structure are available, indicating potential applications in various technological fields .
The patent information can be accessed through the WIPO PATENTSCOPE link using the compound's InChIKey (LZCRIKBXCJASPP-UHFFFAOYSA-N) . These patents might cover synthetic methods, applications, or derivatives of the compound, offering insights into its commercial potential.
Related Compounds and Structural Analogs
Understanding the relationship between (5-Methylpyrimidin-2-yl)methanol and structurally similar compounds can provide context for its chemical behavior and potential applications.
Pyrimidine Derivatives
Other pyrimidine derivatives with different substitution patterns may share some properties with (5-Methylpyrimidin-2-yl)methanol. These include:
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Pyrimidines with different substituents at the 5-position
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Pyrimidines with other functional groups at the 2-position
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Disubstituted pyrimidines with various combinations of groups
Heterocyclic Alcohols
Comparison with other heterocyclic compounds containing hydroxymethyl groups could provide insights into the reactivity and properties of (5-Methylpyrimidin-2-yl)methanol.
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